N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydrocinnolinone core and a 4-ethoxyphenyl substituent. This compound is of interest due to its structural hybridity, combining a bicyclic cinnolinone moiety with a polar ethoxy group, which may influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-15-9-7-14(8-10-15)19-17(22)12-21-18(23)11-13-5-3-4-6-16(13)20-21/h7-11H,2-6,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAINQZQQPQKTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes the formation of the cinnoline ring followed by acetamide formation. Specific synthetic pathways may vary based on the desired yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains. A study demonstrated that certain synthesized compounds displayed antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that compounds with similar frameworks can inhibit cell proliferation in cancer models such as A549 (human lung adenocarcinoma) and others. For example, a recent study reported that certain derivatives exhibited IC50 values indicating promising anticancer activity . The MTT assay results highlighted structure-dependent cytotoxicity, with some compounds achieving significant reductions in cell viability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound. Modifications to the ethoxy group or substitutions on the phenyl ring can enhance potency against targeted biological pathways. For instance, halogen substitutions have been shown to increase anticancer activity in related compounds .
Case Studies
-
Case Study 1: Antimicrobial Evaluation
- Objective: To evaluate the antimicrobial efficacy of synthesized derivatives.
- Method: Tube dilution technique was employed.
- Findings: Compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria.
- Case Study 2: Anticancer Activity Assessment
Table 1: Biological Activity of Related Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Compound A | 10 | 15 |
| Compound B | 5 | 18 |
| N-(4-Ethoxyphenyl)-2-(3-oxo...) | 8 | 12 |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Halogen substitution | Increased potency |
| Ethoxy group variation | Variable impact on efficacy |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 548.7 g/mol. Its structure features an ethoxyphenyl group attached to a tetrahydrocinnolin moiety, which is known for its diverse biological activities. The unique combination of these structural elements contributes to the compound's potential efficacy in various therapeutic contexts.
Anticancer Activity
Recent studies have indicated that N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exhibits significant anticancer properties. In vitro experiments demonstrated that the compound can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases, where excessive cytokine production plays a critical role .
Neuroprotective Properties
Preliminary studies have suggested that this compound may offer neuroprotective benefits. It appears to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes and reducing reactive oxygen species (ROS) levels . This property positions the compound as a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Modulation of Signaling Pathways
The compound has been shown to interact with multiple signaling pathways involved in cell survival and apoptosis. Specifically, it affects the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival . By modulating these pathways, the compound can shift the balance towards apoptosis in cancer cells while promoting survival in healthy cells.
Interaction with Enzymes
This compound may also act as an inhibitor of certain enzymes involved in inflammatory processes. For example, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Case Studies and Research Findings
A number of studies have documented the effects of this compound across various biological systems:
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The tetrahydrocinnolinone core (C10H12N2O3) provides a partially saturated bicyclic system with a ketone group at position 3, enabling hydrogen bonding and π-stacking interactions .
- Analog J103-0102: Retains the tetrahydrocinnolinone core but substitutes the 4-ethoxyphenyl group with a 2-methylpropyl chain, reducing aromaticity and electron-donating effects .
- Analog 3c (): Replaces the cinnolinone with a thiazolidinone ring (1,3-thiazolidin-5-yl), introducing sulfur and altering tautomeric behavior .
- Naphthodiazepine Derivative (): Features a fused naphtho-diazepine system instead of cinnolinone, increasing ring strain and conformational flexibility .
Substituent Variations
Physicochemical Properties
Molecular Weight and logP
- Target Compound : Estimated molecular weight ~347 g/mol (C18H21N3O3), logP ~2.5 (predicted). The ethoxy group balances hydrophobicity and solubility.
- J103-0102 : C14H21N3O2, MW 263.34, logP 1.2. Lower molecular weight and logP suggest improved aqueous solubility .
- Y043-1543 () : C18H25N3O4, MW 347.41, logP ~1.6. Carboxylic acid substituent increases polarity .
Hydrogen Bonding and Polar Surface Area (PSA)
- Target Compound : PSA ~70 Ų (amide, ether, and ketone groups), favoring membrane permeability.
- Morpholinone Derivatives (): PSA ~55 Ų; methylsulfonyl/acetyl groups modulate electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
